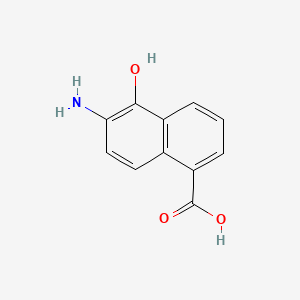![molecular formula C37H47NO13S B561313 methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate CAS No. 105645-37-2](/img/structure/B561313.png)
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is a sulfur-containing ansamycin antibiotic isolated from the culture broth of Streptomyces albolongus . This compound has shown significant activity against gram-positive bacteria, acid-fast bacteria, and protozoa . Its unique structure and potent biological activity make it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is primarily obtained through fermentation of Streptomyces albolongus . The culture broth is processed to isolate the compound, which is then purified using various chromatographic techniques
Industrial Production Methods: Industrial production of ansathiazin involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of ansathiazin . Post-fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ansathiazin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ansathiazin.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate exerts its effects by targeting specific molecular pathways in microorganisms. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death . The compound’s sulfur-containing structure is crucial for its binding affinity and biological activity . Additionally, ansathiazin may interfere with other cellular processes, such as DNA replication and cell wall synthesis .
Comparación Con Compuestos Similares
Awamycin: Another sulfur-containing ansamycin antibiotic with a similar structure and biological activity.
Rifamycin: A well-known ansamycin antibiotic used to treat tuberculosis and other bacterial infections.
Naphthomycin: A group of ansamycin antibiotics with structural similarities to ansathiazin.
Uniqueness of methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate: this compound’s unique sulfur-containing structure sets it apart from other ansamycin antibiotics. This structural feature contributes to its potent biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
105645-37-2 |
|---|---|
Fórmula molecular |
C37H47NO13S |
Peso molecular |
745.837 |
InChI |
InChI=1S/C37H47NO13S/c1-13-12-14(2)26(41)22-20-21(30(45)18(6)33(22)50-8)31(46)24-34(32(20)47)52-37(7,36(49)38-24)11-10-19(39)15(3)27(42)17(5)29(44)23(35(48)51-9)28(43)16(4)25(13)40/h10-13,15-17,19,23,25,27-29,39-40,42-45H,1-9H3,(H,38,49)/b11-10-,14-12-/t13-,15+,16+,17+,19?,23-,25-,27+,28+,29+,37?/m0/s1 |
Clave InChI |
MGCODIUBBQSVGL-XSEUPJKZSA-N |
SMILES |
CC1C=C(C(=O)C2=C(C(=C(C3=C2C(=O)C4=C(C3=O)NC(=O)C(S4)(C=CC(C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)O)C)O)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)


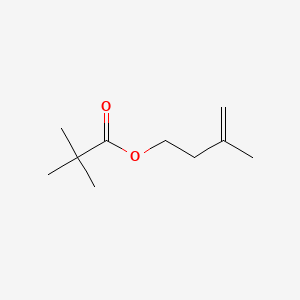
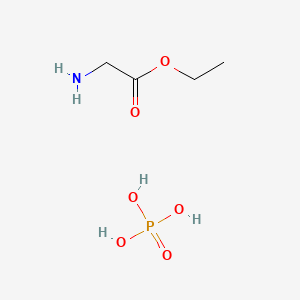
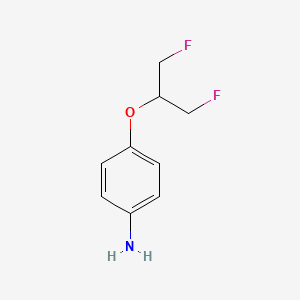
![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)
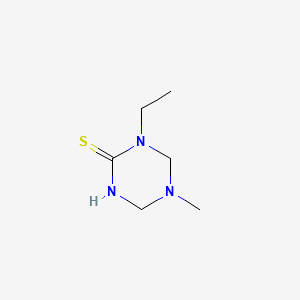
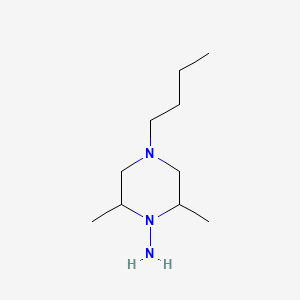
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)
